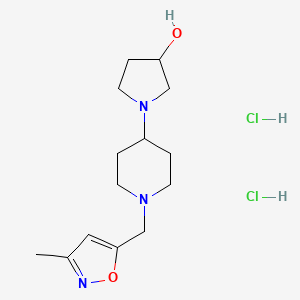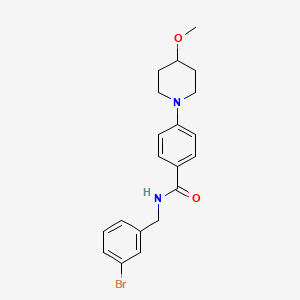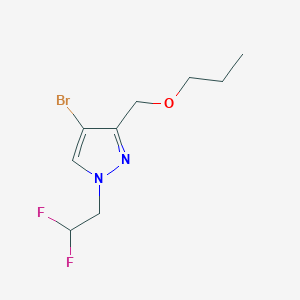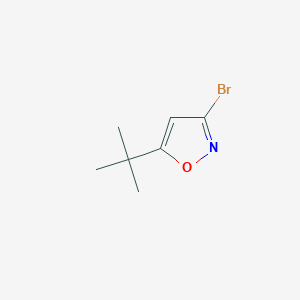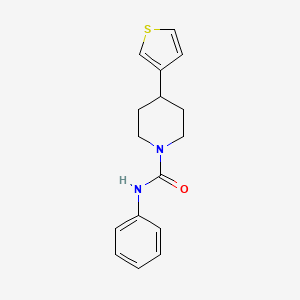![molecular formula C20H18N6O2 B2422470 N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251707-91-1](/img/structure/B2422470.png)
N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an organic molecule with several functional groups, including an acetamide, an imidazole ring, a pyridyl group, and an oxadiazole ring . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (imidazole, pyridyl, and oxadiazole) suggests that the compound could have a planar structure. The electron-donating methyl groups on the phenyl ring could influence the electronic distribution and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple aromatic rings and a polar acetamide group could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Anticancer Activity
The compound RS4690 (also known as N-(2,5-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide) exhibits anticancer activity . Researchers have identified it as a selective inhibitor of Dishevelled 1 (DVL1), a crucial protein in the WNT/β-catenin pathway. Dysregulation of this pathway is associated with cancer development . The enantiomer (S)-1 inhibits DVL1 with an EC50 of 0.49 ± 0.11 μM and effectively suppresses the growth of HCT116 cells without the APC mutation . This finding suggests its potential as an anticancer agent.
Drug Resistance and Novel Therapies
Given its specific inhibition of DVL1, RS4690 could play a role in overcoming drug resistance mechanisms. Further investigations are warranted to explore its potential as a novel therapeutic strategy in cancer treatment .
Computational Studies and Molecular Dynamics
Researchers have employed computational studies and molecular dynamic simulations to understand the binding mode of RS4690 enantiomers. These insights can guide further optimization and drug design efforts .
Future Directions
Future research should focus on preclinical studies, including in vivo models, to validate RS4690’s efficacy and safety. Additionally, exploring combination therapies with existing anticancer drugs could enhance its therapeutic potential.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-3-4-14(2)16(9-13)23-18(27)11-26-10-17(22-12-26)19-24-20(28-25-19)15-5-7-21-8-6-15/h3-10,12H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVVXUKASUMBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
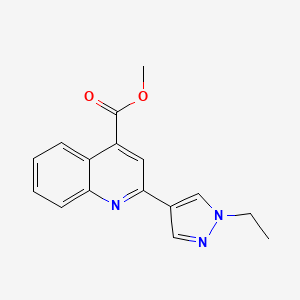
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)
